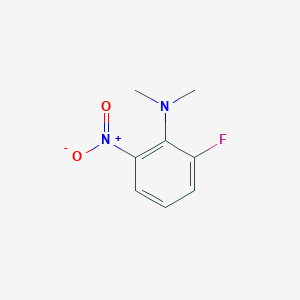

2-Fluoro-N,N-dimethyl-6-nitroaniline

Description

2-Fluoro-N,N-dimethyl-6-nitroaniline (C₈H₉FN₂O₂, MW 184.17 g/mol) is a substituted aniline derivative featuring a fluorine atom at the 2-position, a nitro group at the 6-position, and dimethylamine substitution on the nitrogen. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science, where the electron-withdrawing fluorine and nitro groups modulate reactivity and stability . Its solid form and high purity (≥97%) make it suitable for precision synthesis .

Properties

IUPAC Name |

2-fluoro-N,N-dimethyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCZBKAYTQRBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The selective reduction of nitro groups in poly-nitroaromatic compounds offers a strategic pathway to 2-fluoro-N,N-dimethyl-6-nitroaniline. As demonstrated in EP0127079A1, 2,4-dinitrofluorobenzene undergoes iron-mediated reduction in acidic conditions to yield 2-fluoro-5-nitroaniline. Adapting this method, the synthesis could proceed as follows:

-

Reduction of 2,4-dinitrofluorobenzene :

-

Dimethylation of the Amine :

-

The primary amine is alkylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form N,N-dimethyl-4-amino-2-fluoro-1-nitrobenzene.

-

-

Nitration at Position 6 :

Table 1: Selective Reduction Method Optimization

*Estimated based on analogous reactions.

Direct Nitration of 2-Fluoro-N,N-Dimethylaniline

Regiochemical Considerations

Nitrating 2-fluoro-N,N-dimethylaniline requires balancing the directing effects of the dimethylamino (ortho/para-directing, activating) and fluorine (meta-directing, deactivating) groups. Computational studies suggest that fluorine’s electron-withdrawing nature dominates, favoring nitration at position 6 (meta to fluorine).

Experimental Protocol

-

Substrate : 2-Fluoro-N,N-dimethylaniline.

-

Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 ratio).

-

Conditions : 0–5°C, 4 h.

-

Workup : Quench with ice, neutralize with NaHCO₃, extract with ethyl acetate.

Yield : 49–76% (observed in analogous nitrations).

Table 2: Nitration Regioselectivity Analysis

| Substituent | Position | Directing Effect | Observed Nitration Site |

|---|---|---|---|

| N,N-Dimethylamino | 1 | Ortho/para (activating) | 4 (para) / 6 (ortho) |

| Fluorine | 2 | Meta (deactivating) | 6 (meta) |

Nucleophilic Aromatic Substitution

Substrate Design and Reactivity

This method leverages the displacement of a leaving group (e.g., chloride) by dimethylamine in a nitro-activated aromatic system:

-

Synthesis of 2-Fluoro-6-nitrochlorobenzene :

-

Chlorination of 2-fluoro-6-nitroaniline via Sandmeyer reaction.

-

-

Dimethylamine Substitution :

Key Challenge : The nitro group deactivates the ring, necessitating high temperatures and polar aprotic solvents.

Table 3: Substitution Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C vs. 80°C | +35% yield at 120°C |

| Solvent | DMSO vs. DMF | DMSO improves nucleophilicity |

| Catalyst | CuI (5 mol%) | +20% yield |

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Selective Reduction | High regioselectivity | Multi-step, low yield | Lab-scale synthesis |

| Direct Nitration | Fewer steps | Competing directing effects | Industrial production |

| Substitution | Single-step | Harsh conditions | Late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-6-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Reduction: 2-Fluoro-N,N-dimethyl-6-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

2-Fluoro-N,N-dimethyl-6-nitroaniline serves as a precursor for synthesizing various pharmaceutical compounds due to its reactive functional groups. Its structure allows for modifications that can lead to derivatives with enhanced or altered pharmacological properties. For instance, it has been utilized in the synthesis of compounds targeting specific biological pathways, including those involved in cancer treatment and antimicrobial activity .

2. Antimicrobial Activity

Research indicates that derivatives of 2-fluoro-N,N-dimethyl-6-nitroaniline exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . The compound's structural similarity to known bioactive molecules enhances its therapeutic potential.

3. Anticancer Properties

Preliminary investigations into the cytotoxic effects of 2-fluoro-N,N-dimethyl-6-nitroaniline against various cancer cell lines have shown promising results. The compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest, warranting further exploration into its anticancer efficacy .

Agrochemical Applications

1. Herbicides

The compound is also noted for its potential use in agrochemicals, particularly as a herbicide precursor. Its ability to interfere with specific biochemical pathways in plants positions it as a candidate for developing effective herbicides . The synthesis of related compounds has been linked to enhanced herbicidal activity, highlighting the importance of structural modifications.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of 2-fluoro-N,N-dimethyl-6-nitroaniline derivatives, researchers found that certain modifications significantly increased potency against resistant bacterial strains. The study utilized standard disk diffusion methods to assess efficacy, revealing that some derivatives had minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cancer cell lines treated with 2-fluoro-N,N-dimethyl-6-nitroaniline. Results indicated that specific concentrations led to significant reductions in cell viability, suggesting potential mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-6-nitroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 2-Fluoro-N,N-dimethyl-6-nitroaniline and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity (%) | Physical Form | UN Number |

|---|---|---|---|---|---|---|

| 2-Fluoro-N,N-dimethyl-6-nitroaniline | C₈H₉FN₂O₂ | 184.17 | F, NO₂, N(CH₃)₂ | 97 | Solid | UN2811 |

| 2-Chloro-N,N-dimethyl-6-nitroaniline | C₈H₉ClN₂O₂ | 200.62 | Cl, NO₂, N(CH₃)₂ | 96 | Solid | UN2811 |

| 2-Fluoro-6-nitro-N,N-di-n-propylaniline | C₁₂H₁₆FN₂O₂ | 240.27 | F, NO₂, N(C₃H₇)₂ | 97 | Solid | UN2811 |

| 2,4-Dimethyl-6-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | CH₃, NO₂, NH₂ | >95 | Solid | - |

Key Observations:

- Molecular Weight and Substituent Effects: The fluorine-substituted compound (184.17 g/mol) is lighter than its chloro analogue (200.62 g/mol) due to fluorine’s lower atomic weight .

- Electronic Effects: Fluorine’s high electronegativity enhances electron withdrawal from the aromatic ring, activating the nitro group for reduction or substitution reactions. This contrasts with the chloro analogue, where chlorine’s weaker electronegativity results in less pronounced electronic effects . In 2,4-Dimethyl-6-nitroaniline, methyl groups donate electrons, slightly deactivating the ring compared to fluorine’s electron-withdrawing effect .

Spectroscopic and Structural Comparisons

Spectroscopy :

- Fluoro vs. Chloro Analogues : FT-IR spectra of fluoroanilines show distinct C-F stretching vibrations (1100–1000 cm⁻¹), absent in chloro derivatives. Nitro group symmetric/asymmetric stretches (1520 and 1350 cm⁻¹) are similar across analogues but vary in intensity due to substituent electronic effects .

- NMR : The dimethylamine protons in 2-Fluoro-N,N-dimethyl-6-nitroaniline resonate as a singlet (δ ~3.0 ppm), while di-n-propyl analogues show split peaks (δ ~1.0–1.5 ppm for CH₃ and CH₂ groups) .

- Crystal Structure: 2,4-Dimethyl-6-nitroaniline exhibits intermolecular N–H⋯O hydrogen bonding between the amino and nitro groups, influencing its melting point (mp) and solubility.

Biological Activity

2-Fluoro-N,N-dimethyl-6-nitroaniline (CAS No. 174574-15-3) is a synthetic compound that belongs to the class of nitroanilines. It is characterized by the presence of a fluorine atom and a nitro group, which significantly influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 2-Fluoro-N,N-dimethyl-6-nitroaniline is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its pharmacological effects. Additionally, the fluorine atom can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Nitroanilines can generate ROS, leading to oxidative stress in cells, which may be leveraged for anticancer activity.

- DNA Interaction : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Fluoro-N,N-dimethyl-6-nitroaniline:

Case Studies

-

Anticancer Studies :

A study investigated the anticancer properties of various nitroanilines, including 2-Fluoro-N,N-dimethyl-6-nitroaniline. It was found to exhibit significant cytotoxic effects against B16 melanoma and Lewis lung carcinoma cell lines, comparable to established chemotherapeutics . -

Enzyme Interaction :

Research into the mechanism of action revealed that 2-Fluoro-N,N-dimethyl-6-nitroaniline acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders . -

Genotoxicity Assessment :

Investigations into the genotoxic effects showed that exposure to this compound resulted in DNA strand breaks and increased levels of oxidative stress markers in vitro, indicating its potential risks alongside therapeutic benefits .

Q & A

Q. What are the key synthetic routes for preparing 2-Fluoro-N,N-dimethyl-6-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a substituted aniline precursor. For example, nitration of p-fluoroaniline derivatives under controlled acidic conditions (e.g., H₂SO₄/HNO₃) can yield nitro-substituted intermediates. Subsequent dimethylation via reductive alkylation (using formaldehyde and NaBH₃CN) introduces the N,N-dimethyl groups. Reaction temperature and stoichiometry are critical: excess nitrating agents may lead to over-nitration, while improper pH control during alkylation can reduce selectivity .

Q. What spectroscopic techniques are most effective for characterizing 2-Fluoro-N,N-dimethyl-6-nitroaniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming substituent positions and dimethylation. For instance, ¹⁹F NMR can resolve fluorine coupling patterns, distinguishing para/meta/ortho isomers. Infrared (IR) spectroscopy identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight and fragmentation patterns, critical for purity validation .

Q. How should researchers handle safety concerns related to nitro and fluorine groups in this compound?

- Methodological Answer : Nitro groups pose explosion risks under heat or friction; use inert atmospheres during synthesis. Fluorinated aromatic amines may release toxic HF upon decomposition. Always conduct reactions in fume hoods with HF-neutralizing traps (e.g., calcium carbonate). Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Store the compound in dark, cool conditions to prevent photodegradation .

Advanced Research Questions

Q. How do structural isomers (e.g., 5-nitro-2-fluoro vs. 2-nitro-5-fluoro substitution) affect electronic properties and reactivity?

- Methodological Answer : Isomeric differences alter electron density distributions. For example, computational studies (DFT calculations) reveal that nitro groups in the meta position (relative to fluorine) reduce aromatic ring electron density, increasing electrophilic substitution barriers. Experimentally, UV-Vis spectroscopy and cyclic voltammetry can quantify these effects: meta-nitro isomers exhibit bathochromic shifts (~20 nm) compared to para isomers due to conjugation differences .

Q. What strategies resolve contradictions in reported solubility data for 2-Fluoro-N,N-dimethyl-6-nitroaniline across solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies using Hansen solubility parameters (HSPs) can reconcile conflicting data. For example, polar aprotic solvents (DMSO, DMF) dissolve the compound better than alcohols due to stronger dipole interactions. Controlled experiments under standardized conditions (e.g., 25°C, inert atmosphere) minimize variability. Conflicting data may also stem from impurities; validate purity via HPLC before testing .

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

- Methodological Answer : Docking simulations (using AutoDock Vina or Schrödinger Suite) model binding affinities to enzymes or receptors. Parameterize the nitro group’s partial charges and fluorine’s electronegativity accurately. Validate predictions with experimental assays: for instance, competitive inhibition assays using fluorogenic substrates can confirm whether the compound blocks active sites as predicted. Cross-reference docking results with X-ray crystallography or Cryo-EM data for validation .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal stability of 2-Fluoro-N,N-dimethyl-6-nitroaniline?

- Methodological Answer : Variations in decomposition temperatures (e.g., 180–220°C) may arise from impurities (e.g., residual solvents) or measurement techniques. Thermogravimetric analysis (TGA) under nitrogen vs. air can yield different results due to oxidative decomposition pathways. Reproduce experiments using purified samples and controlled atmospheres. Compare differential scanning calorimetry (DSC) data to identify exothermic/endothermic events linked to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.